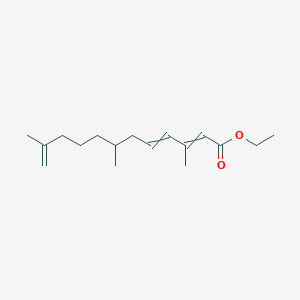
Ethyl 3,7,11-trimethyldodeca-2,4,11-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7,11-trimethyldodeca-2,4,11-trienoate is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by their structure, which includes three isoprene units. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7,11-trimethyldodeca-2,4,11-trienoate can be achieved through several methods. One common method involves the use of citral as a starting material. The Iotsich-Preobrazhenskii reaction of 6,10-dimethyl-2,3-undecen-2-one with ethoxyacetylene is an efficient route for the conversion of the C13 precursor into this compound . The overall yield from citral is around 31% over six stages of synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and other advanced techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7,11-trimethyldodeca-2,4,11-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethoxyacetylene, isopropenyl methyl ether, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .
Scientific Research Applications
Ethyl 3,7,11-trimethyldodeca-2,4,11-trienoate has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of ethyl 3,7,11-trimethyldodeca-2,4,11-trienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Ethyl 3,7,11-trimethyldodeca-2,4,11-trienoate can be compared with other similar compounds, such as:
Methoprene: Isopropyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, which is used as an insect growth regulator.
Hydroprene: Ethyl 3,7,11-trimethyl-2,4-dodecadienoate, which is also used as an insect growth regulator.
These compounds share similar structural features but differ in their specific applications and biological activities. This compound is unique in its specific interactions and effects, making it valuable for various research and industrial applications .
Properties
CAS No. |
56103-86-7 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
ethyl 3,7,11-trimethyldodeca-2,4,11-trienoate |
InChI |
InChI=1S/C17H28O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-13,15H,2,6-7,9-11H2,1,3-5H3 |
InChI Key |
GPSDNGXXCUSMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















